molecular formula C9H11N B1194107 2-Aminoindan CAS No. 2975-41-9

2-Aminoindan

Cat. No.: B1194107
CAS No.: 2975-41-9
M. Wt: 133.19 g/mol
InChI Key: LMHHFZAXSANGGM-UHFFFAOYSA-N
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Description

2-Aminoindan is an analgesic with sympathomimetic activity. This compound is an inhibitor norepinephrine methyltransferase.

Scientific Research Applications

  • Psychoactive Properties : 2-Aminoindan, due to its closed ring system, is a conformationally rigid analogue of amphetamine and has been explored in the context of psychoactive substances. Compounds like MDAI, MDMAI, 5-IAI, and MMAI are derivatives of this compound and have been advertised as 'research chemicals' or 'legal highs'. These substances are reviewed for their chemistry, pharmacology, and toxicology, highlighting their potential as the next wave of psychoactive substances (Sainsbury et al., 2011).

  • Dopamine Congeners : this compound derivatives, designed to mimic dopamine's conformations, have been synthesized and tested for their binding to calf caudate homogenate. This research is significant for understanding dopamine's role and potential applications in treating neurological disorders (Cannon et al., 1982).

  • Production for Novel Bioactive Molecules : A novel process for producing this compound hydrochloride, a key starting material in manufacturing novel bioactive molecules, was developed. This work is crucial for the economical production of this compound for various applications (Roche et al., 2001).

  • Neuroprotective Properties in Parkinson's Disease : N-Propargyl-1(R)-aminoindan (rasagiline) has shown promise in phase III clinical trials for Parkinson's disease. It has demonstrated the ability to protect dopaminergic SH-SY5Y cells against apoptosis and enhance the expression of anti-apoptotic Bcl-2 in human dopaminergic cells, indicating its potential as a neuroprotective agent in Parkinson's disease (Akao et al., 2002).

  • Metabolic Fate in Drug Testing : The metabolic fate of this compound and its derivatives has been studied to support drug testing. These studies are important for understanding how these substances are metabolized in the body and their potential implications for drug testing (Manier et al., 2019).

  • Effect on Plant Growth : this compound-2-phosphonic acid (AIP) has been shown to retard the growth of duckweed, Spirodela punctata, and increase its dry mass. This research provides insights into the effects of AIP on plant growth and development (Janas et al., 1998).

  • Dopaminergic Effects and Receptor Agonism : Studies have explored the conformational analysis of 2-Aminoindans in relation to their central dopaminergic effects, contributing to the understanding of dopamine receptor interactions and potentially informing the development of new dopaminergic drugs (Wikström et al., 1987).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHHFZAXSANGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2338-18-3 (hydrochloride)
Record name 2-Aminoindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40183902
Record name 2-Aminoindane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2975-41-9
Record name 2-Aminoindane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2975-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-AMINOINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P810SQ3EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-indane hydrochloride (10 g, 58.9 mmol) and EtOAc was treated with 2 M aqueous Na2CO3 solution. The organic layer was separated and washed (2 M aqueous Na2CO3 solution); the aqueous layers were extracted with EtOAc. The combined organic phases were washed (saturated aqueous NaCl solution), dried (MgSO4), filtered, and concentrated to give 2-amino-indane (7.8 g), which was dissolved in dry THF (80 ml). 4-Nitrobenzaldehyde (9.74 g, 64.4 mmol) and acetic acid (3.35 ml, 58.6 mmol) were added. The mixture was stirred at room temperature for 1 hour. NaBH(OAc)3 (37.2 g, 176 mmol) was added. The resulting yellow suspension was stirred for 15 hours (over night). The mixture was poured onto EtOAc and 2M aqueous Na2CO3 solution (gas evolution). The organic phase was separated, washed (2M aqueous Na2CO3 solution, saturated. aqueous NaCl solution), dried (Na2SO4), filtered and concentrated. Flash chromatography (hexane/EtOAc 7:3) afforded 14.76 g (94%) of intermediate 15.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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